Isononyl alcohol

Catalog No.
S602932
CAS No.
2430-22-0
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isononyl alcohol

CAS Number

2430-22-0

Product Name

Isononyl alcohol

IUPAC Name

7-methyloctan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

QDTDKYHPHANITQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCO

solubility

Solubility in water at 20 °C: none

Synonyms

7-METHYL-1-OCTANOL;7-methyl-1-octano;1-Octanol, 7-methyl-;7-Methyloctanol

Canonical SMILES

CC(C)CCCCCCO

The exact mass of the compound Isononyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isononyl alcohol (INA, CAS 2430-22-0) is a highly branched, nine-carbon primary alcohol predominantly utilized as a critical precursor for high-molecular-weight plasticizers and specialty synthetic esters [1]. Characterized by its specific C9 chain length and methyl branching, INA provides a precise balance of hydrophobicity, molecular bulk, and reactivity. In industrial procurement, it is primarily sourced to manufacture diisononyl phthalate (DINP) and diisononyl adipate (DINA), where its structural profile imparts superior thermal stability, lower volatility, and greater migration resistance compared to shorter-chain C8 alternatives [2]. This makes INA an indispensable building block for applications requiring long-term material durability and strict regulatory compliance.

Substituting isononyl alcohol with adjacent industrial alcohols severely compromises downstream product performance and manufacturability [1]. Using the shorter-chain 2-ethylhexanol (C8) yields esters with significantly higher volatility and faster migration rates out of polymer matrices, leading to premature embrittlement in long-term applications. Conversely, substituting INA with longer-chain isodecyl alcohol (C10) reduces the solvation speed and gelling efficiency during PVC compounding, necessitating higher processing temperatures and longer residence times . Furthermore, replacing branched INA with linear C9 alcohols in synthetic lubricants results in a highly ordered crystalline lattice at low temperatures, drastically increasing the pour point and causing fluid failure in cold environments [1].

Precursor Volatility and Migration Resistance vs. 2-Ethylhexanol

When evaluated as a plasticizer precursor, isononyl alcohol (C9) demonstrates superior retention properties compared to the industry-standard 2-ethylhexanol (C8). Esters derived from INA, such as DINP, possess a higher molecular weight and a bulkier branched structure that physically resists migration from the PVC matrix [1]. In comparative aging studies, INA-derived plasticizers exhibit significantly lower vapor pressure and reduced evaporative loss during high-temperature processing and long-term storage than their 2-EH counterparts, directly preventing premature material embrittlement [2].

Evidence DimensionVolatility and matrix migration resistance
Target Compound DataINA-derived esters (e.g., DINP) exhibit low volatility and high physical resistance to migration.
Comparator Or Baseline2-Ethylhexanol (2-EH) derived esters (e.g., DEHP) show higher volatility and readily migrate, especially in contact with lipophilic substances.
Quantified DifferenceINA's C9 branched structure significantly reduces plasticizer vapor pressure and evaporative loss compared to the linear C8 structure of 2-EH.
ConditionsHigh-temperature PVC compounding and long-term environmental exposure.

Procuring INA over 2-EH ensures the production of highly durable, low-migration flexible plastics that meet stringent longevity standards for indoor and automotive applications.

Solvation Speed and Processing Efficiency vs. Isodecyl Alcohol

While longer-chain alcohols like isodecyl alcohol (IDA, C10) offer low volatility, they suffer from reduced processing efficiency. Isononyl alcohol strikes the optimal thermodynamic balance, providing faster solvation and lower gelling temperatures in PVC plastisols than IDA . The C9 chain of INA allows the resulting ester molecules to wedge between polymer chains more rapidly during thermal processing, reducing the required residence time and energy input without sacrificing the low-volatility benefits characteristic of high-molecular-weight plasticizers .

Evidence DimensionPolymer solvation and gelling efficiency
Target Compound DataINA (C9) provides rapid solvation and lower gelling temperatures.
Comparator Or BaselineIsodecyl alcohol (IDA, C10) requires higher temperatures and longer times to achieve complete solvation.
Quantified DifferenceINA reduces the required fusion temperature and shortens residence time compared to C10 alternatives.
ConditionsPVC plastisol fusion and melt compounding processes.

Selecting INA over IDA allows manufacturers to increase production throughput and lower energy costs during compounding while maintaining high-end material durability.

Low-Temperature Fluidity in Synthetic Esters vs. Linear Alcohols

In the formulation of synthetic ester lubricants and hydraulic fluids, the structural geometry of the precursor alcohol is critical for cold-temperature performance. Esters synthesized from highly branched isononyl alcohol exhibit significantly lower pour points and freezing points than those derived from linear C8-C10 alcohols [1]. The specific methyl branching of INA disrupts the formation of highly ordered crystalline lattices at sub-zero temperatures, maintaining fluid mobility and preventing the solidification that plagues linear-chain equivalents [1].

Evidence DimensionEster pour point and low-temperature crystallization
Target Compound DataINA (branched C9) esters maintain fluidity and resist crystallization at extreme sub-zero temperatures.
Comparator Or BaselineLinear C8-C10 alcohol esters form crystalline lattices, resulting in significantly higher pour points.
Quantified DifferenceMethyl branching in INA depresses the ester pour point by tens of degrees Celsius compared to linear alcohol baselines.
ConditionsLow-temperature thermal cycling of synthetic ester lubricants.

INA is the mandatory precursor choice for formulating synthetic lubricants and hydraulic fluids that must operate reliably in extreme cold-weather environments.

High-Durability Flexible PVC Manufacturing

Driven by its superior migration resistance and low volatility compared to 2-ethylhexanol, INA is the premier precursor for diisononyl phthalate (DINP). It is the optimal choice for manufacturing long-lasting flexible PVC products, including wire and cable insulation, automotive interiors, and resilient flooring, where long-term plasticizer retention is critical[1].

Cold-Weather Synthetic Lubricants and Hydraulic Fluids

Because INA's branched structure significantly depresses the pour point of resulting esters, it is highly prioritized in the synthesis of complex ester lubricants (such as diisononyl adipate). These fluids are essential for aerospace, automotive, and industrial machinery operating in extreme sub-zero environments where linear-alcohol esters would solidify [2].

Advanced Low-Foaming Surfactants

The unique C9 branched hydrophobe provided by INA is utilized to synthesize specialty nonionic surfactants (e.g., isononyl ethoxylates). These surfactants offer an excellent balance of rapid wetting, high detergency, and low foaming characteristics, making them ideal for high-pressure industrial cleaning and metal treatment formulations [1].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

3.5

Boiling Point

206.0 °C
193-202 °C

Flash Point

93 °C o.c.

Vapor Density

Relative vapor density (air = 1): 5.0

Density

Relative density (water = 1): 0.83

Melting Point

64.5 °C
-70 °C

UNII

KY36Z95MC2

GHS Hazard Statements

Aggregated GHS information provided by 525 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 525 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 524 of 525 companies with hazard statement code(s):;
H315 (81.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (54.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.1%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (29.39%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 30

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27458-94-2
68526-84-1
2430-22-0
3452-97-9

Wikipedia

Isononanol

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Alcohols, C8-10-iso-, C9-rich: ACTIVE

Dates

Last modified: 08-15-2023

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